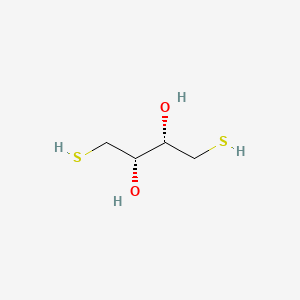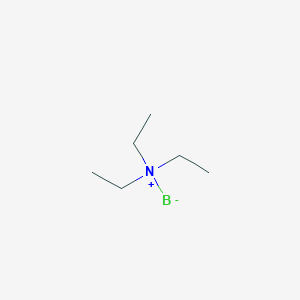
rac Viloxazine-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Viloxazine-d5 Hydrochloride: is a deuterium-labeled version of rac Viloxazine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C13H14D5NO3•HCl, and it has a molecular weight of 278.79 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Viloxazine-d5 Hydrochloride involves the incorporation of deuterium into the viloxazine molecule. This process typically includes the deuteration of specific hydrogen atoms in the molecule. The reaction conditions for this synthesis are carefully controlled to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterium gas and ensure the purity of the final product. The production process is optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: rac Viloxazine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
rac Viloxazine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of viloxazine in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of viloxazine.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
rac Viloxazine-d5 Hydrochloride exerts its effects by modulating neurotransmitter levels in the brain. It acts as a serotonin norepinephrine modulating agent (SNMA), influencing the levels of serotonin and norepinephrine in the prefrontal cortex. The compound demonstrates antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors. These actions contribute to its effects on mood and behavior .
Vergleich Mit ähnlichen Verbindungen
Viloxazine Hydrochloride: The non-deuterated version of rac Viloxazine-d5 Hydrochloride.
Methylphenidate: Another compound used in the treatment of attention-deficit/hyperactivity disorder (ADHD).
Atomoxetine: A norepinephrine reuptake inhibitor used in the treatment of ADHD
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .
Eigenschaften
CAS-Nummer |
117320-32-8 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
242.33 g/mol |
IUPAC-Name |
2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
YWPHCCPCQOJSGZ-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2CNCCO2 |
Kanonische SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)


